Cas no 338392-97-5 (Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate)
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
- Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(Morpholin-4-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- AKOS005083179
- SCHEMBL2334075
- MFCD01315302
- 1N-557S
- DB-351409
- ethyl 2-morpholino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-morpholino-4-(trifluoromethyl)thiazole-5-carboxylate
- 338392-97-5
- Ethyl2-morpholino-4-(trifluoromethyl)thiazole-5-carboxylate
- CS-0451340
-
- MDL: MFCD01315302
- Inchi: 1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3
- InChI Key: GVTUEPXWGDILLE-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1N1CCOCC1
Computed Properties
- Exact Mass: 310.05989794g/mol
- Monoisotopic Mass: 310.05989794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79.9Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 110-112
- Boiling Point: 397.3±52.0 °C at 760 mmHg
- Flash Point: 194.1±30.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034995-1g |
Ethyl 2-(Morpholin-4-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
338392-97-5 | 1g |
£140.00 | 2022-03-01 | ||
| Fluorochem | 034995-2g |
Ethyl 2-(Morpholin-4-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
338392-97-5 | 2g |
£266.00 | 2022-03-01 | ||
| Apollo Scientific | PC7485-1g |
Ethyl 2-(morpholin-4-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
338392-97-5 | 1g |
£106.00 | 2024-05-23 | ||
| Chemenu | CM312713-1g |
Ethyl 2-Morpholino-4-(trifluoromethyl)thiazole-5-carboxylate |
338392-97-5 | 95% | 1g |
$325 | 2023-01-09 | |
| abcr | AB230135-500 mg |
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate; . |
338392-97-5 | 500 mg |
€215.40 | 2023-07-20 | ||
| abcr | AB230135-1 g |
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate; . |
338392-97-5 | 1 g |
€389.60 | 2023-07-20 | ||
| Chemenu | CM312713-1g |
Ethyl 2-Morpholino-4-(trifluoromethyl)thiazole-5-carboxylate |
338392-97-5 | 95% | 1g |
$287 | 2021-08-18 | |
| abcr | AB230135-500mg |
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate; . |
338392-97-5 | 500mg |
€215.40 | 2025-02-19 | ||
| abcr | AB230135-1g |
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate; . |
338392-97-5 | 1g |
€389.60 | 2025-02-19 | ||
| A2B Chem LLC | AF85603-1mg |
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
338392-97-5 | >95% | 1mg |
$201.00 | 2024-04-20 |
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Suppliers
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS No. 338392-97-5): A Comprehensive Overview
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, identified by its CAS number 338392-97-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the thiazole family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a morpholine moiety, contribute to its unique chemical properties and biological relevance.
The morpholin-4-yl substituent in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic profiles. Morpholine derivatives are well-known for their ability to enhance solubility and bioavailability, making them valuable in the design of oral medications. The incorporation of this group into the thiazole core not only improves the compound's solubility in water but also influences its interaction with biological targets.
The trifluoromethyl group at the 4-position of the thiazole ring is another key feature that contributes to the compound's distinct properties. Trifluoromethyl groups are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. In Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, this substituent likely contributes to the compound's overall efficacy by stabilizing its molecular structure and enhancing its interaction with biological receptors.
Recent research has highlighted the potential of thiazole derivatives as scaffolds for developing novel therapeutic agents. Thiazole compounds have been investigated for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate makes it a promising candidate for further exploration in these areas.
In particular, studies have demonstrated that thiazole derivatives can exhibit significant activity against various pathogens and diseases. The combination of a morpholine group and a trifluoromethyl group in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate may confer additional biological advantages, such as improved target specificity and reduced side effects. This makes it an attractive molecule for further investigation in preclinical and clinical settings.
The synthesis of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the morpholine group typically involves nucleophilic substitution reactions, while the trifluoromethyl group can be incorporated through halogenation followed by metal-catalyzed cross-coupling reactions. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve efficiency and scalability.
The pharmacological evaluation of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.
One of the most exciting aspects of Ethyl 2-(morpholin-4-y)l)-4-trifluoromethyl-l,l-thiazole-S-carboxy late is its potential application in oncology research. Thiazole derivatives have been explored as inhibitors of various enzymes involved in cancer cell proliferation and survival. The unique structural features of this compound may enable it to interact with these targets effectively, offering a new avenue for cancer treatment.
The development of novel drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior and interactions with biological targets. These studies can provide valuable insights into the mechanism of action of Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late and guide further optimization efforts. By leveraging computational tools, researchers can identify key structural features that contribute to its potency and selectivity.
The future prospects for Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late are promising. Further research is needed to fully elucidate its pharmacological profile and explore its potential in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the translation of this compound from laboratory research to clinical application.
In conclusion, Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late (CAS No. 338392 -97 -S) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents with applications ranging from antimicrobial treatments to cancer therapy. Continued investigation into this molecule will likely uncover new insights into its biological activities and pave the way for innovative drug development strategies.
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